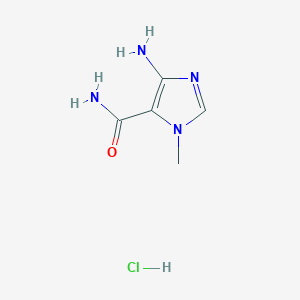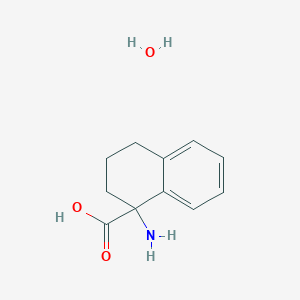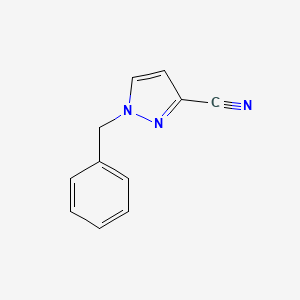
4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride
Overview
Description
4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is a compound with the molecular formula C5H8N4O . It is used as a catalytic agent and is a metabolite of temozolomide . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular weight of 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is 140.14 g/mol . The InChI code is 1S/C5H8N4O.ClH/c1-9-2-8-4(6)3(9)5(7)10;/h2H,6H2,1H3,(H2,7,10);1H .Physical And Chemical Properties Analysis
4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is a white to pale brown or pale grey powder . It has a melting point of 231-232°C . The compound has a molecular weight of 140.14 g/mol .Scientific Research Applications
Antitumor Activity
Research has highlighted the potential of imidazole derivatives, including AMIC, in antitumor activities. For instance, derivatives such as bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing stages for new antitumor drugs. These compounds, including AMIC, are of interest for synthesizing compounds with diverse biological properties, suggesting a potential pathway for developing new cancer therapies (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
AMPK Activation and Its Implications
AMIC has been identified as a widely used activator of AMPK (AMP-activated protein kinase), playing a crucial role in the regulation of metabolism and in the pathogenesis of cancer. While its effects were initially attributed to AMPK activation, increasing evidence suggests that many of its effects are AMPK-independent. This duality underscores the complexity of AMIC's action and calls for a nuanced understanding of its biological roles, particularly in metabolism, hypoxia, exercise, nucleotide synthesis, and cancer research (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).
Neuroprotective Strategies
The exploration of neuroprotective agents for cerebrovascular stroke has also touched upon compounds related to AMIC. Despite limited success in finding effective neuroprotective agents, ongoing research aims to mitigate secondary cerebral injury through various mechanisms, including modulation of glutamate receptors, antioxidants, and other pathways. This research domain illustrates the potential of compounds like AMIC in contributing to the development of therapies for reducing disability post-stroke (Karsy, M., Brock, A., Guan, J., Taussky, P., Kalani, M., & Park, M. S., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride might affect these biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents , suggesting that its action could be influenced by the solvent environment.
properties
IUPAC Name |
5-amino-3-methylimidazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.ClH/c1-9-2-8-4(6)3(9)5(7)10;/h2H,6H2,1H3,(H2,7,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMJZCHGGMMHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378503.png)




